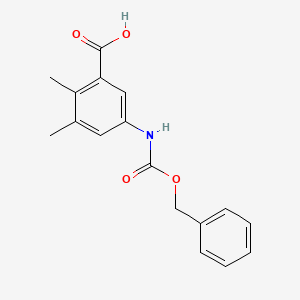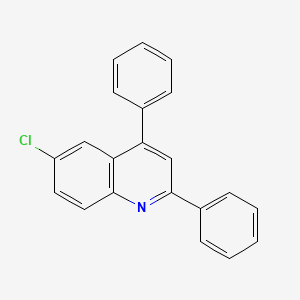
6-Chloro-2,4-diphenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,4-diphenylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2,4-diphenylquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diphenylquinoline, which can be achieved through the Friedländer synthesis. This involves the reaction of aniline derivatives with ketones in the presence of an acid catalyst.
Chlorination: The 2,4-diphenylquinoline is then chlorinated at the 6th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives with altered electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-2,4-diphenylquinoline, while oxidation might produce quinoline N-oxide derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Medicine: Research into its potential as an antimicrobial, anticancer, and anti-inflammatory agent is ongoing. Its unique structure allows it to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-chloro-2,4-diphenylquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and phenyl groups enhance its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
2,4-Diphenylquinoline: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloroquinoline: Lacks the phenyl groups, which affects its chemical properties and applications.
2-Phenylquinoline: Contains only one phenyl group, leading to distinct chemical behavior.
Uniqueness: 6-Chloro-2,4-diphenylquinoline is unique due to the combination of chlorine and phenyl substitutions, which confer specific electronic and steric properties. These modifications enhance its potential for diverse applications in research and industry.
Propiedades
Número CAS |
21923-40-0 |
|---|---|
Fórmula molecular |
C21H14ClN |
Peso molecular |
315.8 g/mol |
Nombre IUPAC |
6-chloro-2,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(23-20)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
PNBHNKBOEHRMPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



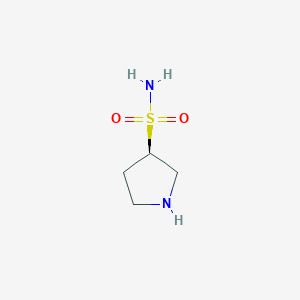
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid](/img/structure/B13575873.png)
![5-chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B13575880.png)
![rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-aminehydrochloride](/img/structure/B13575885.png)
![(1R)-1-[3-(Methylsulfonyl)phenyl]ethanol](/img/structure/B13575893.png)
![7-[[ethyl(Phenyl)amino]methyl]-2-Methyl-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-One](/img/structure/B13575901.png)
![[3-(2,2-Difluoroethyl)phenyl]boronicacid](/img/structure/B13575909.png)
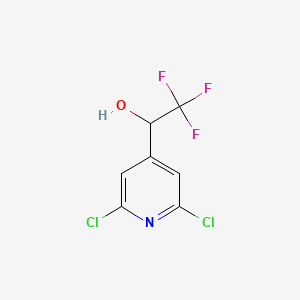
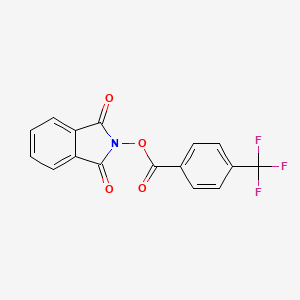
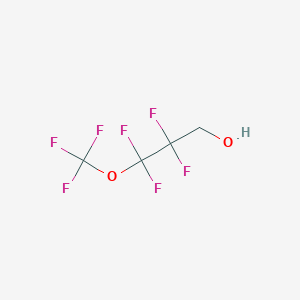
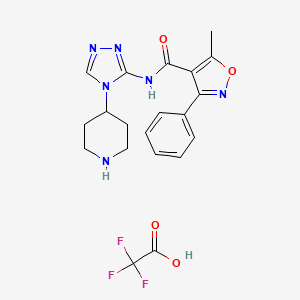
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)
